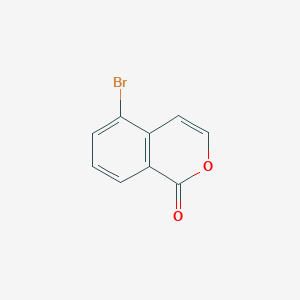

5-bromo-1H-isochromen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYKRNIHXWPVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=COC2=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-1H-isochromen-1-one

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 5-bromo-1H-isochromen-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the importance of this compound, this document details a robust and regioselective synthetic pathway. The proposed synthesis circumvents the challenges of direct, selective bromination of the isochromenone core by introducing the bromine atom at an early stage. The key steps involve the preparation of a brominated benzaldehyde precursor followed by a Horner-Wadsworth-Emmons olefination and subsequent lactonization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isochromenone Scaffold

The 1H-isochromen-1-one, or isocoumarin, framework is a prominent structural motif found in numerous natural products and biologically active molecules. These compounds exhibit a wide range of pharmacological properties, including antioxidant and antiplatelet activities. The introduction of a bromine atom onto the aromatic ring, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs. A reliable and scalable synthesis of this bromo-substituted isochromenone is therefore of significant interest to the scientific community.

Strategic Approach to the Synthesis of this compound

A direct and regioselective bromination of the parent 1H-isochromen-1-one at the 5-position presents a significant synthetic challenge due to the potential for multiple bromination sites and the influence of the existing lactone ring on the aromatic system's reactivity. To overcome this, a more controlled and strategic approach is proposed, which involves the synthesis of a key intermediate, 2-formyl-5-bromobenzoic acid. This precursor already possesses the desired bromine substitution pattern, ensuring the regiochemical outcome of the final product. The subsequent cyclization to form the isochromenone ring can then be achieved through a well-established olefination/lactonization sequence.

The overall synthetic strategy can be visualized as a two-stage process:

Figure 1: Proposed two-stage synthetic workflow for this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step experimental procedures for the synthesis of this compound, grounded in established chemical principles.

Stage 1: Synthesis of 2-Formyl-5-bromobenzoic Acid

The synthesis of the key precursor, 2-formyl-5-bromobenzoic acid, can be achieved from commercially available 2-bromo-5-methylbenzoic acid through a two-step process involving radical bromination followed by oxidation.

3.1.1. Step 1: Radical Bromination of 2-Bromo-5-methylbenzoic Acid

This step involves the selective bromination of the benzylic methyl group.

-

Reaction:

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

-

3.1.2. Step 2: Oxidation to 2-Formyl-5-bromobenzoic Acid

The benzylic bromide is then oxidized to the corresponding aldehyde.

-

Reaction:

-

Protocol (Sommelet Reaction):

-

To a solution of 2-bromo-5-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent like chloroform or aqueous ethanol, add hexamethylenetetramine (urotropine) (1.1 equivalents).

-

Heat the mixture to reflux for several hours to form the quaternary ammonium salt.

-

Acidify the reaction mixture with aqueous acid (e.g., HCl) and continue to heat to hydrolyze the intermediate and form the aldehyde.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-formyl-5-bromobenzoic acid.

-

Stage 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The final step involves the construction of the isochromenone ring from 2-formyl-5-bromobenzoic acid using a Horner-Wadsworth-Emmons (HWE) olefination followed by in-situ lactonization. The HWE reaction is a reliable method for the formation of alkenes from aldehydes and phosphonate carbanions, typically yielding the E-alkene with high stereoselectivity.

-

Reaction Mechanism Overview: The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the aldehyde carbonyl group, forming an intermediate which subsequently eliminates a phosphate ester to yield the alkene. In this specific synthesis, the initially formed olefinic acid undergoes a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to afford the desired 1H-isochromen-1-one.

Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons approach to this compound.

-

Detailed Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution of the phosphonate ylide back to 0 °C.

-

Add a solution of 2-formyl-5-bromobenzoic acid (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

-

Data Summary

The successful synthesis of this compound should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |

| This compound | C₉H₅BrO₂ | 225.04 | Signals corresponding to aromatic and vinylic protons | Signals for carbonyl, vinylic, and aromatic carbons | [M]+ and [M+2]+ isotopic pattern for bromine |

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. By strategically introducing the bromine atom onto the aromatic precursor prior to the formation of the heterocyclic ring, this method ensures complete regiocontrol. The use of the Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding method for the key cyclization step. The detailed protocols provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of functionalized heterocyclic compounds for applications in drug discovery and development.

References

-

ResearchGate. (n.d.). Preparation of 1H-isochromen-1-ones 4 a. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines by a sequential isocyanide-based multicomponent/Wittig reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chemiluminescence. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN101735041B - Preparation method of 2-carboxybenzaldehyde.

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

Wikipedia. (2023, October 21). 4-Bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

- Google P

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-isochromen-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-1H-isochromen-1-one, a halogenated derivative of the isocoumarin scaffold. Isocoumarins are a significant class of naturally occurring and synthetic benzopyrones, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 5-position of the isochromen-1-one core offers a valuable synthetic handle for further molecular elaboration, making this compound a key intermediate in the design and synthesis of novel therapeutic agents and functional materials. This guide will cover its structural features, proposed synthetic strategies, expected spectroscopic characteristics, predicted reactivity, and potential applications in medicinal chemistry.

Introduction: The Significance of this compound

This compound, also known as 5-bromoisocoumarin, belongs to the isocoumarin family of lactones, which are isomers of coumarins with an inverted pyran-1-one ring. The isocoumarin framework is a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products.[1] The bromine substituent at the C5 position of the aromatic ring significantly influences the molecule's electronic properties and provides a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] This makes this compound a valuable building block for structure-activity relationship (SAR) studies in drug discovery.

Core Molecular Structure:

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be envisioned through established methods for isocoumarin formation. A plausible and efficient approach involves the cyclization of a suitably substituted benzoic acid derivative.

Proposed Synthetic Pathway: From 2-Formyl-5-bromobenzoic Acid

A common and effective method for the synthesis of 3-unsubstituted isocoumarins is the reduction and subsequent lactonization of 2-formylbenzoic acids. Therefore, a logical precursor for this compound would be 2-formyl-5-bromobenzoic acid.

Reaction Scheme:

Sources

- 1. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H5BrO2 | CID 72698295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [allbiopharm.com]

5-bromo-1H-isochromen-1-one CAS number and structure

An In-Depth Technical Guide to 5-bromo-1H-isochromen-1-one

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a halogenated derivative of the isocoumarin scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, properties, potential synthetic routes, and its relevance within the broader context of medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring an isochromenone core substituted with a bromine atom at the C5 position. The isochromenone (or isocoumarin) skeleton is a recurring motif in various natural products and biologically active molecules, making its derivatives, such as this bromo-substituted version, valuable building blocks in synthetic and medicinal chemistry.[1] The bromine atom not only influences the molecule's electronic properties and biological activity but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Chemical Structure

The fundamental structure consists of a bicyclic system where a pyran-1-one ring is fused to a benzene ring, with a bromine atom attached to the benzene moiety.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Quantitative data for this compound has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 245677-36-5 | [2][3][4][5][6] |

| Molecular Formula | C₉H₅BrO₂ | [2][6] |

| Molecular Weight | 225.04 g/mol | [2][3] |

| InChIKey | WHYKRNIHXWPVRG-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=C(C=COC2=O)C(=C1)Br | [4] |

| Purity | Typically ≥95% | [2][5] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its synthesis can be logically approached through established methods for constructing the 1H-isochromene core.[7][8] A highly plausible and efficient route involves the metal-catalyzed cyclization of a suitably substituted ortho-alkynylbenzaldehyde.

Proposed Synthetic Workflow: Gold-Catalyzed Cycloisomerization

This approach leverages the high efficiency and functional group tolerance of gold catalysis, which is well-suited for constructing the isochromene skeleton via a 6-endo-dig cyclization.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol and Rationale

-

Reactant Preparation : The synthesis would commence with 2-bromo-6-ethynylbenzaldehyde. This precursor contains all the necessary atoms and functional groups—the aldehyde, the alkyne, and the bromine substituent—correctly positioned for the key cyclization step.

-

Reaction Setup : The aldehyde precursor is dissolved in an anhydrous, non-protic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent side reactions and catalyst deactivation.

-

Catalyst Introduction : A gold catalyst, such as [AuCl₂(Pic)], is added (typically 1–5 mol%). Gold catalysts are particularly effective for this transformation because they are powerful π-acids, activating the alkyne toward nucleophilic attack without requiring harsh reaction conditions.[8]

-

Cyclization : The reaction mixture is stirred at room temperature. The gold catalyst coordinates to the alkyne, making it highly electrophilic. The carbonyl oxygen of the adjacent aldehyde group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion to form the six-membered heterocyclic ring.

-

Work-up and Purification : Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.

This self-validating protocol relies on a well-established catalytic cycle where the high chemoselectivity of the gold catalyst ensures the desired product is formed with minimal byproducts under mild conditions.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-isochromen-1-one (isocoumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including antioxidant and antiplatelet properties.[1][9]

Core Scaffold for Bioactive Agents

Derivatives of the isochromenone core have been investigated for a range of therapeutic applications. Studies on related 3-phenyl-1H-isochromen-1-ones have demonstrated potent antioxidant and antiplatelet activities, in some cases exceeding that of standards like ascorbic acid and aspirin.[1] This suggests that the 5-bromo derivative could serve as a valuable starting point or intermediate for the development of new therapeutic agents in these areas.

Synthetic Handle for Lead Optimization

The primary utility of this compound in drug development lies in the synthetic versatility of the bromine substituent. Brominated aromatic compounds are cornerstone intermediates in medicinal chemistry, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This allows for:

-

Structure-Activity Relationship (SAR) Studies : Rapid synthesis of a library of analogs by replacing the bromine with various functional groups to probe interactions with biological targets.

-

Improving Pharmacokinetic Properties : Modification at the 5-position can be used to fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility, metabolic stability, and permeability.[10][11]

The reactivity of the bromo group provides a direct and reliable path to novel chemical entities, making this compound a strategic asset in the early stages of drug discovery campaigns.

References

-

This compound [P56735]. ChemUniverse. [Link]

-

This compound. AbacipharmTech. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Emerging applications of 5-bromo-1-pentene in medicine. LookChem. [Link]

-

Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. ACS Publications - Organic Letters. [Link]

-

5-Bromoindole. PubChem, National Center for Biotechnology Information. [Link]

-

One-pot synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines by a sequential isocyanide-based multicomponent/Wittig reaction. Royal Society of Chemistry Publishing. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. National Institutes of Health (NIH). [Link]

-

Cas 1812221-73-0,5-bromo-isochroman-1-one. LookChem. [Link]

-

Applications of 1-Bromo-5-Fluoropentane in Pharmaceutical Research and Synthesis. LookChem. [Link]

-

Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents. PubMed, National Institutes of Health (NIH). [Link]

Sources

- 1. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound [chemdict.com]

- 6. This compound [allbiopharm.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Whitepaper: Unveiling the Therapeutic Potential of 5-bromo-1H-isochromen-1-one

An In-depth Technical Guide for Drug Development Professionals

Abstract

The isochromenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant pharmacological properties.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored derivative: 5-bromo-1H-isochromen-1-one. While direct biological data for this compound is sparse, this document synthesizes information from structurally related isochromenones, isochromans, and other brominated heterocyclic systems to build a predictive framework for its therapeutic potential.[2][3] We will delve into the probable anticancer, antimicrobial, and enzyme-inhibitory activities, grounded in structure-activity relationships (SAR). Furthermore, this guide presents detailed experimental protocols and workflows designed to systematically investigate these predictions, offering a roadmap for researchers and drug development professionals aiming to explore this promising chemical space.

The Isochromenone Core: A Foundation for Bioactivity

The 1H-isochromen-1-one (isocoumarin) skeleton is a recurring motif in compounds exhibiting a wide spectrum of biological effects.[4] Derivatives of this class have been reported to possess potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiplatelet properties.[1][3][4][5] The inherent reactivity of the lactone ring, coupled with the diverse substitution patterns possible on the aromatic ring, makes this scaffold a fertile ground for discovering novel therapeutic agents.

The Influence of Bromine Substitution

The introduction of a halogen, specifically a bromine atom, onto a bioactive scaffold can profoundly influence its pharmacological profile. Bromination can enhance potency and modulate properties such as lipophilicity and metabolic stability.[6] In many heterocyclic compounds, a bromine substituent has been linked to superior anticancer and antimicrobial efficacy.[7][8] The electron-withdrawing nature of the bromine at the 5-position of the isochromenone ring is hypothesized to increase the electrophilicity of the lactone carbonyl, potentially enhancing its reactivity with biological nucleophiles and contributing to its mechanism of action.

Caption: Logical framework for predicting the bioactivity of this compound.

Predicted Biological Activity I: Anticancer Potential

Numerous isochromanone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1] The pro-apoptotic activity of other brominated heterocyclic compounds further supports the hypothesis that this compound could be a potent anticancer agent.[9][10]

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for anticancer activity is the induction of apoptosis. Brominated chalcone derivatives, for example, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the upregulation of death receptors.[7] this compound could potentially trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.

Caption: Predicted mechanism: intrinsic apoptosis pathway induced by the compound.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of this compound on human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Predicted Biological Activity II: Antimicrobial Effects

The isochromanone scaffold is present in many natural products with known antibacterial and antifungal properties.[1][11] The addition of bromine is anticipated to enhance this activity.[6][8]

Proposed Mechanism of Action: Thiol Oxidation

The antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) exerts its effect through the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and microbial growth.[12][13] It is plausible that this compound shares a similar mechanism, where the electrophilic nature of the molecule facilitates reaction with sulfhydryl groups on key bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

This compound (stock solution in DMSO)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Positive control (e.g., Ciprofloxacin) and negative (no bacteria) control.

Step-by-Step Methodology:

-

Preparation: Add 100 µL of MHB to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Dilute the standardized bacterial suspension and add 10 µL to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 1: Anticipated MIC Data Presentation

| Microorganism | Compound | Predicted MIC Range (µg/mL) |

| S. aureus (Gram-positive) | This compound | 4 - 64 |

| E. coli (Gram-negative) | This compound | 16 - 128 |

| S. aureus | Ciprofloxacin (Control) | ≤ 1 |

| E. coli | Ciprofloxacin (Control) | ≤ 0.5 |

| Note: These are predictive values based on related structures; experimental validation is required. |

Predicted Biological Activity III: Enzyme Inhibition

Structurally similar compounds, such as isoquinolinone derivatives, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in cancer therapy.[1] This suggests a potential role for this compound as an enzyme inhibitor.

Types of Enzyme Inhibition

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[14][15] A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, while a non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation.[16][17] Initial studies would be required to determine the specific mode of inhibition for this compound.

Experimental Protocol: Cell-Free PARP-1 Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

Objective: To quantify the PARP-1 inhibitory activity of this compound.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

Biotinylated NAD+ (co-substrate)

-

Activated DNA

-

Assay buffer

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

PARP-1 inhibitor (e.g., Olaparib) as a positive control

-

96-well plates

Caption: Generalized workflow for a cell-free PARP-1 inhibition assay.[1]

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histones. Add activated DNA to the wells to stimulate PARP-1 activity.

-

Reaction Setup: Add the PARP-1 enzyme, varying concentrations of this compound (or control inhibitor), and biotinylated NAD+ to the wells.

-

Enzymatic Reaction: Incubate the plate to allow the PARP-ylation reaction to proceed.

-

Detection: Wash the plate and add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains attached to the histones.

-

Signal Generation: Add an HRP substrate (like TMB) to generate a colorimetric signal.

-

Data Analysis: Measure the absorbance. A lower signal indicates a higher level of PARP-1 inhibition. Calculate the IC50 value for the compound.

Conclusion and Future Directions

The structural features of this compound, specifically its isochromenone core and bromine substituent, provide a strong rationale for investigating its potential as a therapeutic agent. The predicted anticancer, antimicrobial, and enzyme-inhibitory activities are promising avenues for exploration. The experimental protocols outlined in this guide offer a clear and systematic approach to validate these hypotheses. Future research should focus on the chemical synthesis and purification of this compound, followed by the execution of these in vitro assays. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy.

References

- A Comparative Analysis of 7-Hydroxyisochroman-1-one and Other Isochromanone Derivatives in Biological Applications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKpNG28sheu7ogowsST4fet-kQPLZbJGj9mUSx7ZwdCImn2sXAQ_W2O6OpMl3T183q_w6VZcTe8kgVMl_1CAFRC4IqBmJw-x3zKCg1KIt4xsmbiVLo_2dz1uh8sImxrW1ui8JQCA9VKa5z2SshpIsKmAHz5lSlUdQyYnky5BP5rmIiM4HxnA_eAarGuVG2Q9U8ld8MQHPT5PqRKtvNeNtGi_OAbDJUlbgn3GGvmugw8iSPDuwzx7FoHP3OVOFtGyAqWJq62blfkag7JQHOPyRS]

- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34784855/]

- Research progress in biological activities of isochroman derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00539h]

- Research progress in biological activities of isochroman derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33310287/]

- Proposed mechanism for isochromanone synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-isochromanone-synthesis_fig2_352796122]

- Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. [URL: https://www.researchgate.net/publication/16503781_Mode_of_action_of_the_antimicrobial_compound_5-Bromo-5-nitro-13-dioxane_Bronidox]

- Synthetic approaches of isochromanones | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-approaches-of-isochromanones_fig1_362021571]

- Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5527376/]

- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6753173/]

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647959]

- This compound. Suzhou Allbio pharm Co., Ltd. [URL: http://www.allbiopharm.com/product/info_69.html]

- One-Pot Synthesis of 1-Substituted 1H-Isochromenes by Combining Brønsted Acid with Silver Catalysis. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588361]

- Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach | Organic Letters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01633]

- Mechanisms of Action in Small Molecules. SmallMolecules.com. [URL: https://www.smallmolecules.com/mechanisms-of-action]

- A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5807469/]

- Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10856983/]

- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200230/]

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6636]

- Preparation of 1H-isochromen-1-ones 4 a. | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-1H-isochromen-1-ones-4-a_fig2_334585149]

- 10.5: Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)

- Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4456328/]

- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [URL: https://teachmephysiology.com/biochemistry/enzyme-kinetics/enzyme-inhibition/]

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5001]

- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [URL: https://eprints.koyauniversity.org/index.php/jdas/article/view/201]

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11110034/]

- Isochromenones, Isobenzofuranone, and Tetrahydronaphthalenes Produced by Paraphoma Radicina, a Fungus Isolated From a Freshwater Habitat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24833033/]

- The Potential Biological Activities of 7-Hydroxyisochroman-1-one: A Technical Overview for Researchers. Benchchem. [URL: https://www.benchchem.com/product/bchm25918/technical-guide]

- In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441155/]

- Competitive inhibition (video). Khan Academy. [URL: https://www.khanacademy.

- 5.4: Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/05%3A_Enzymes/5.04%3A_Enzyme_Inhibition]

- Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9036725/]

- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/119429]

- 8.7: Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Hawaii_Manoa/CHEM_161B_Survey_of_Biochemistry/08%3A_Enzymes/8.07%3A_Enzyme_Inhibition]

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5460]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies | Bentham Science [eurekaselect.com]

- 6. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isochromenones, isobenzofuranone, and tetrahydronaphthalenes produced by Paraphoma radicina, a fungus isolated from a freshwater habitat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Isochromenone Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The isochromenone scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities.[1] Isolated from diverse sources such as fungi, plants, and myxobacteria, these compounds have attracted considerable attention in medicinal chemistry and drug discovery.[1][2] Their potent antifungal, antibacterial, anticancer, and anti-inflammatory properties make them promising lead structures for the development of novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of isochromenone derivatives, focusing on their synthesis, spectroscopic characterization, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to the Isochromenone Core

Isochromenones are bicyclic aromatic lactones, derivatives of 1H-isochromen-1-one or 3H-isochromen-1-one. The core structure consists of a benzene ring fused to a pyran-1-one or pyran-3-one ring, respectively. This structural framework serves as a versatile scaffold for chemical modifications, leading to a rich diversity of derivatives with a broad spectrum of biological activities.[3][5]

Natural Occurrence and Isolation

Isochromenone derivatives are predominantly found as secondary metabolites in various microorganisms and plants.[1] Fungi, in particular, are a prolific source of these compounds. For instance, Paraphoma radicina, a fungus isolated from a freshwater habitat, produces a variety of isochromenones.[6] Similarly, marine-derived fungi like Penicillium sp. have been shown to produce isobenzofuranone and isochromenone derivatives with interesting biological activities.[7] Myxobacteria are another significant source, producing complex isochromanones like the ajudazols, which exhibit potent antifungal and antibacterial properties.[2][8]

The general workflow for the isolation of isochromenone derivatives from natural sources is depicted in the following diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isochromenones, isobenzofuranone, and tetrahydronaphthalenes produced by Paraphoma radicina, a fungus isolated from a freshwater habitat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Natural Sources of Bromo-isochromenones

Introduction: The Emergence of Brominated Scaffolds in Natural Product Discovery

Within the vast and structurally diverse landscape of fungal secondary metabolites, the isochromenone core represents a privileged scaffold. These bicyclic lactones, derived from polyketide biosynthetic pathways, have consistently demonstrated a wide array of biological activities, drawing significant attention from the drug discovery and development sectors. A particularly intriguing and less explored subclass of these compounds are the bromo-isochromenones. The incorporation of a bromine atom onto the isochromenone framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electrophilicity, often leading to enhanced or novel biological activities. This guide provides a comprehensive technical overview of the discovery and natural sources of bromo-isochromenones, with a focus on the scientific methodologies and insights relevant to researchers in natural product chemistry and drug development. We will delve into the key discoveries, the primary fungal sources, the biosynthetic logic, and the experimental protocols for the isolation and characterization of these promising halogenated compounds.

Part 1: Discovery of Bromo-isochromenones - A Tale of Marine Fungal Exploration

The discovery of bromo-isochromenones is intrinsically linked to the exploration of marine-derived fungi. The unique saline and competitive environment of the ocean drives the evolution of novel biosynthetic pathways in marine microorganisms, leading to the production of structurally unique secondary metabolites, including a significant number of halogenated compounds.[1][2][3] While the isochromenone core itself is found in both terrestrial and marine fungi, the brominated variants are predominantly isolated from marine sources, where the concentration of bromide ions is significantly higher than in terrestrial environments.

A landmark discovery in this area is the isolation of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from the marine starfish-associated fungus Aspergillus sp. WXF1904.[2] This finding provides a concrete example of a naturally occurring bromo-isochromenone and highlights the potential of marine invertebrates as hosts for fungi with unique metabolic capabilities. The discovery was the result of a systematic investigation into the chemical diversity of fungi associated with marine life, a strategy that continues to yield novel natural products.

Another important fungal species in this context is Aspergillus ochraceus . This fungus, isolated from various marine and terrestrial sources, is a known producer of a diverse array of isocoumarins and other polyketides.[4][5][6] Notably, co-culturing A. ochraceus with other microorganisms or altering the culture medium composition, such as by adding sodium bromide, has been shown to induce the production of halogenated metabolites.[7] A review of metabolites from A. ochraceus has indicated the presence of brominated isocoumarins, underscoring the biosynthetic plasticity of this species and its potential as a source for these compounds.[4]

The discovery of these compounds is often facilitated by modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) based metabolomics. The characteristic isotopic pattern of bromine (a near 1:1 ratio of 79Br and 81Br isotopes) provides a distinct signature in the mass spectrum, allowing for the targeted identification and isolation of brominated compounds from complex fungal extracts.

Part 2: Natural Sources of Bromo-isochromenones - A Focus on Marine Fungi

The primary natural sources of bromo-isochromenones identified to date are marine-derived fungi, particularly from the genera Aspergillus and Penicillium .[1][2] These fungi are often found as endophytes or symbionts of marine organisms such as sponges, algae, and starfish.[2] The intimate association with their hosts is thought to play a role in the activation of otherwise silent biosynthetic gene clusters, leading to the production of a wider array of secondary metabolites.

The "One Strain, Many Compounds" (OSMAC) approach has been particularly effective in the discovery of bromo-isochromenones.[8] This strategy involves the systematic variation of culture parameters, such as media composition, temperature, pH, and aeration, to elicit the production of different secondary metabolites from a single fungal strain. The addition of sodium bromide (NaBr) to the culture medium is a key OSMAC strategy for inducing the production of brominated compounds. This provides the necessary bromide ions for halogenase enzymes to incorporate into the polyketide backbone during biosynthesis.

Table 1: Selected Examples of Bromo-isochromenones and Related Compounds from Fungi

| Compound Name | Fungal Source | Natural Habitat of Fungus | Key Biological Activity | Reference |

| 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin | Aspergillus sp. WXF1904 | Associated with a marine starfish | Not yet reported | [2] |

| Brominated Isocoumarins | Aspergillus ochraceus | Marine red alga Chondria crassicualis | Antioxidant | [1][4] |

| 5-bromoisorotiorin | Penicillium sclerotiorum E23Y-1A | Marine sponge | Antibacterial | [8] |

| Penicilazaphilone Ha (brominated azaphilone) | Penicillium sclerotiorum E23Y-1A | Marine sponge | Antibacterial | [8] |

Part 3: Biosynthesis and Experimental Workflows

Proposed Biosynthetic Pathway

The biosynthesis of the isochromenone core is believed to proceed via a polyketide synthase (PKS) pathway. A linear polyketide chain is assembled from acetate and malonate units, which then undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic lactone structure.

The bromination step is thought to be catalyzed by a flavin-dependent halogenase enzyme.[9] These enzymes utilize flavin adenine dinucleotide (FAD), molecular oxygen, and a halide ion (in this case, bromide) to generate a reactive hypobromous acid intermediate, which then electrophilically brominates an electron-rich position on the aromatic ring of the isochromenone precursor.

Caption: Proposed biosynthetic pathway for bromo-isochromenones.

Experimental Workflow for Discovery and Isolation

The discovery and characterization of novel bromo-isochromenones from fungal sources typically follow a multi-step workflow.

Caption: General experimental workflow for the discovery of bromo-isochromenones.

Part 4: Detailed Experimental Protocols

Fungal Culture and Induction of Brominated Metabolites

-

Fungal Strain: Isolate a fungal strain, such as Aspergillus sp. or Penicillium sp., from a marine source (e.g., sponge tissue, sediment) on a suitable agar medium (e.g., Potato Dextrose Agar with seawater).

-

Liquid Culture: Inoculate a seed culture of the fungus into a liquid medium (e.g., Potato Dextrose Broth prepared with artificial seawater).

-

Induction: To induce the production of brominated compounds, supplement the culture medium with sterile sodium bromide (NaBr) to a final concentration of 1-3% (w/v).

-

Incubation: Incubate the culture at an appropriate temperature (typically 25-28°C) with shaking for a period of 14-21 days.

Extraction and Isolation

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture broth with an equal volume of ethyl acetate three times. Extract the mycelium with ethyl acetate, possibly with the aid of sonication.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate to methanol) to obtain several fractions.

-

Purification: Analyze the fractions by LC-MS to identify those containing brominated compounds. Purify the target compounds from the active fractions using repeated preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

Structure Elucidation

-

Mass Spectrometry: Obtain high-resolution mass spectra (HR-MS) to determine the molecular formula of the purified compound. The characteristic isotopic pattern for bromine will be evident.

-

NMR Spectroscopy: Acquire a comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectra to elucidate the chemical structure and stereochemistry of the molecule.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.

Conclusion and Future Outlook

The discovery of bromo-isochromenones from marine-derived fungi is a rapidly evolving field with significant potential for drug discovery. The unique chemical space occupied by these halogenated natural products, combined with their diverse biological activities, makes them attractive targets for further investigation. Future research will likely focus on the exploration of novel marine habitats for new fungal strains, the application of advanced genomic and metabolomic techniques to accelerate the discovery process, and the elucidation of the enzymatic machinery responsible for bromination. A deeper understanding of the biosynthesis of bromo-isochromenones will not only provide insights into the chemical ecology of marine fungi but also open up avenues for the biosynthetic engineering of novel, medicinally relevant compounds.

References

-

Hu, D., et al. (2021). A Review: Halogenated Compounds from Marine Fungi. Molecules, 26(2), 458. [Link]

-

Modi, G., et al. (2011). Synthesis and biological evaluation of some novel 3,4-disubstituted isocoumarins. Indian Journal of Pharmaceutical Sciences, 73(2), 171–178. [Link]

-

Frank, M., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9, 986221. [Link]

-

Chen, J., et al. (2024). Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023). Molecules, 29(3), 693. [Link]

-

El-Kashef, D. H., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(18), 5895. [Link]

-

Bratec, M., et al. (2021). Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. Journal of the Serbian Chemical Society, 86(6), 641-654. [Link]

-

Bratec, M., et al. (2021). Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. Journal of the Serbian Chemical Society, 86(6), 641-654. [Link]

-

Kumar, R., et al. (2021). Biological activity of iso-coumarin derivatives. ResearchGate. [Link]

-

Chen, Y., et al. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Chemistry, 10, 938626. [Link]

-

Amedei, J., & Amedei, J. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(2), 395. [Link]

-

Gallo, A., et al. (2017). Identification of a Halogenase Involved in the Biosynthesis of Ochratoxin A in Aspergillus carbonarius. Applied and Environmental Microbiology, 83(14), e00609-17. [Link]

-

Wang, Y., et al. (2021). Polyketides from Marine-Derived Aspergillus porosus: Challenges and Opportunities for Determining Absolute Configuration. ResearchGate. [Link]

-

Li, C., et al. (2024). Recent Advances in Secondary Metabolites from Marine Aspergillus. Molecules, 29(1), 241. [Link]

-

Afonso, C. M. M., et al. (2023). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Marine Drugs, 21(1), 37. [Link]

-

Smith, J. (2023). Biodiversity-Driven Natural Products and Bioactive Metabolites. MDPI. [Link]

-

Tanaka, M., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Zeitschrift für Naturforschung C, 79(3-4), 89-92. [Link]

-

El-Kashef, D. H., et al. (2022). Isocoumarin derivatives (12–24) reported from A. ochraceus. ResearchGate. [Link]

-

Chen, Q., et al. (2023). Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. Magnetic Resonance in Chemistry, 61(11), 633-638. [Link]

-

Wang, X., et al. (2023). New Isocoumarins from the Marine Fungus Phaeosphaeriopsis sp. WP-26. Marine Drugs, 21(3), 159. [Link]

-

Solomon, K. A., et al. (2003). 8-(2-bromo-3-methoxy-3-methylbutyl)-7-methoxycoumarin. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 1), o40–o41. [Link]

-

Wang, J., et al. (2019). New alkaloids and isocoumarins from the marine gorgonian-derived fungus Aspergillus sp. SCSIO 41501. Natural Product Research, 33(22), 3234–3240. [Link]

-

PubChem. (n.d.). Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. PubChem. Retrieved January 6, 2026, from [Link]

-

Ciegler, A., & Hayes, A. W. (1980). Mellein and 4-hydroxymellein production by Aspergillus ochraceus Wilhelm. Applied and Environmental Microbiology, 39(2), 403–407. [Link]

-

Salih, K. S. M., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(10), 2417. [Link]

-

COCONUT. (n.d.). 3,5-Dimethyl-8-hydroxy-7-methoxy-3,4-dihydroisocoumarin. COCONUT. Retrieved January 6, 2026, from [Link]

Sources

- 1. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Secondary Metabolites from Marine Aspergillus [mdpi.com]

- 3. Biodiversity-Driven Natural Products and Bioactive Metabolites [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mellein and 4-hydroxymellein production by Aspergillus ochraceus Wilhelm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a Halogenase Involved in the Biosynthesis of Ochratoxin A in Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-bromo-1H-isochromen-1-one as a Putative PARP Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isochromenone Scaffold

The isochromenone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 5-bromo-1H-isochromen-1-one is an intriguing member of this class. While specific mechanism of action studies on this particular molecule are not extensively published, its structural features suggest a compelling hypothesis: it functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.

PARP inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1 or BRCA2 mutations.[1][2] The PARP family of enzymes, especially PARP1 and PARP2, are critical players in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP, these SSBs go unrepaired and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[5][6][7]

This guide provides a comprehensive, field-proven framework for rigorously testing the hypothesis that this compound acts as a PARP inhibitor. We will detail the causality behind each experimental choice, moving from direct biochemical validation to cellular target engagement and downstream functional consequences.

Part 1: Biochemical Characterization of Direct Enzyme Inhibition

The foundational step in mechanism of action studies is to determine if the compound directly interacts with and inhibits its putative target. An in vitro enzymatic assay is the most direct method to quantify the inhibitory potential of this compound against PARP1 and PARP2.

Rationale for Experimental Choice

An in vitro enzymatic assay provides a clean, cell-free system to measure the direct effect of a compound on enzyme activity. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency. By testing against both PARP1 and PARP2, we can also assess selectivity, which can have implications for the therapeutic window and potential off-target effects.[8] A common and reliable method is a colorimetric or fluorometric assay that measures the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[9][10]

Hypothetical Quantitative Data Summary

The results of such an assay can be summarized to compare the potency and selectivity of the compound against known inhibitors.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |

| This compound | 5.2 | 45.8 | ~8.8-fold |

| Olaparib (Control) | 1.9 | 1.5 | ~0.8-fold |

| Talazoparib (Control) | 0.9 | 2.1 | ~2.3-fold |

Experimental Protocol: In Vitro PARP1/2 Enzymatic Assay

This protocol is adapted from commercially available fluorometric assay kits.[11]

-

Reagent Preparation :

-

Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute human recombinant PARP1 and PARP2 enzymes in assay buffer to a working concentration (e.g., 20 ng/µL).

-

Prepare a solution of activated DNA (e.g., 50 ng/µL) in assay buffer. This is necessary to activate the PARP enzyme.

-

Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM) in assay buffer.

-

Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility.[11] A typical concentration range would be from 0.1 nM to 10 µM.

-

-

Assay Setup (96-well or 384-well plate format) :

-

To each well, add 5 µL of the compound serial dilutions or vehicle control (assay buffer with DMSO).

-

Add 10 µL of a pre-mixed PARP enzyme/activated DNA solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation :

-

Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection :

-

Stop the reaction and develop the signal according to the specific kit's instructions. This typically involves adding a developer reagent that reacts with the remaining NAD+ to produce a fluorescent product.[10][11]

-

Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis :

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 2: Confirmation of Cellular Target Engagement

Demonstrating that a compound inhibits an enzyme in a test tube is the first step. The critical next step is to confirm that the compound can enter a cell and physically bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12][13]

Rationale for Experimental Choice

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[14] By heating intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct and compelling evidence of target engagement.[12][15] This label-free method is invaluable as it requires no modification to the compound or the protein.

Caption: Signaling pathway from PARP inhibition to DNA Damage Response.

This protocol is a standard method for detecting changes in protein expression and post-translational modifications. [16][17]

-

Cell Treatment and Lysis :

-

Seed cells (e.g., a sensitive HR-deficient line like CAPAN-1) and treat with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a set time (e.g., 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [16] * Sonicate the lysates briefly to shear DNA and ensure complete lysis.

-

-

Protein Quantification and Sample Preparation :

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the samples by diluting them in lysis buffer and Laemmli sample buffer to a final concentration of 20-30 µg of protein per lane.

-

Boil the samples at 95°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis and Transfer :

-

Separate the protein lysates by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager. The intensity of the bands for γH2AX and cleaved PARP should increase in a dose-dependent manner with compound treatment.

-

Conclusion

This in-depth guide outlines a logical and rigorous experimental cascade to comprehensively define the mechanism of action of this compound. By progressing from direct biochemical inhibition of PARP enzymes to confirming target engagement in a cellular context and finally to characterizing the downstream consequences of DNA damage and synthetic lethality, researchers can build a robust and compelling data package. This structured approach not only validates the primary mechanism but also provides critical insights into the compound's potency, selectivity, and therapeutic potential, paving the way for further preclinical and clinical development.

References

-

MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?[Link]

-

D'Andrea, A. D. (2010). PARP inhibitors: its role in treatment of cancer. PMC. [Link]

-

Li, H., et al. (2023). Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors.... ResearchGate. [Link]

-

Al-Subari, D., et al. (2024). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. MDPI. [Link]

-

Cancer Research UK. (n.d.). PARP Inhibitors. [Link]

-

Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

-

ResearchGate. (n.d.). Poly (ADP-ribose) polymerase (PARP) inhibitors mechanism of action in.... [Link]

-

Bouwman, P., & Jonkers, J. (2012). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

-

Jagtap, P., & Szabo, C. (2005). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central. [Link]

-

Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Ledermann, J., & Drew, Y. (2014). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. NIH. [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

-

Griffin, R. J., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

-

Ghasemi, M., et al. (2021). Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Redwood, A. B., & Perkins, S. M. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. NIH. [Link]

-

ResearchGate. (n.d.). western blotting of proteins involved in Dna damage response. [Link]

-

ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis.... [Link]

-

Springer Nature. (n.d.). Western Blot Protocols and Methods. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. annualreviews.org [annualreviews.org]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-bromo-1H-isochromen-1-one

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-bromo-1H-isochromen-1-one, a member of the isocoumarin family of heterocyclic compounds. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper establishes a robust protocol based on analogous studies of related isochromenones, coumarins, and bromo-substituted aromatic systems.[1][2][3][4][5] By leveraging Density Functional Theory (DFT), this guide outlines a systematic approach to elucidate the structural, spectroscopic, and electronic properties of this compound. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals seeking to predict molecular behavior, interpret experimental data, and explore the potential of this and similar compounds in various scientific applications.

Introduction: The Scientific Rationale

This compound belongs to the isocoumarin class of bicyclic lactones. Isocoumarins and their derivatives are prevalent in natural products and have garnered significant interest due to their diverse biological activities, including antioxidant and antiplatelet properties.[6][7] The introduction of a bromine atom at the C5 position is expected to modulate the molecule's electronic distribution, lipophilicity, and reactivity, making it an intriguing target for both synthetic and computational exploration.

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful, non-invasive lens to inspect molecules at the atomic level.[8] It allows for the prediction of properties that are often difficult or costly to measure experimentally. This guide focuses on the application of Density Functional Theory (DFT), a widely accepted and computationally efficient method that provides a favorable balance between accuracy and resource requirements for systems of this size.[8][9]

The primary objective of this document is to present a self-validating workflow for characterizing this compound. We will detail the theoretical underpinnings of the chosen computational methods, provide a step-by-step protocol for their implementation, and explain how to interpret the resulting data to gain actionable insights into the molecule's stability, reactivity, and spectroscopic signatures.

Foundational Computational Methodology

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For organic molecules containing elements like bromine, the combination of a hybrid DFT functional and a sufficiently flexible basis set is crucial for accurate predictions.

The Level of Theory: B3LYP/6-311++G(d,p)

Our recommended level of theory is B3LYP/6-311++G(d,p) . This choice is deliberate and based on extensive precedent in the literature for similar molecular systems.[1][5][10]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic molecules.[10]

-

6-311++G(d,p): This is a Pople-style basis set.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron densities, which is critical for accurately modeling chemical bonds.

-

This combination has been demonstrated to yield results that correlate well with experimental data for related compounds.[5]

Software and General Procedure

Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The general workflow, which forms the structure of this guide, is depicted below.

Caption: A typical workflow for the computational analysis of a molecule.

Step-by-Step Computational Protocols